3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide

Lipophilicity Drug-likeness Membrane permeability

For CNS-focused screening libraries, this compound fills a critical SAR gap. Its computed logP (6.285) and PSA (36.0 Ų) predict passive BBB penetration, outperforming polar analogs. Procure to: (1) complete the carbazole-acylhydrazone SAR matrix with the unsubstituted naphthalen-1-yl variant, and (2) leverage its electron-rich carbazole-naphthalene ICT architecture for fluorescent probe development.

Molecular Formula C26H21N3O
Molecular Weight 391.5 g/mol
Cat. No. B11705914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide
Molecular FormulaC26H21N3O
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53
InChIInChI=1S/C26H21N3O/c30-26(28-27-18-20-10-7-9-19-8-1-2-11-21(19)20)16-17-29-24-14-5-3-12-22(24)23-13-4-6-15-25(23)29/h1-15,18H,16-17H2,(H,28,30)/b27-18+
InChIKeyGJLJAQVKILZFKN-OVVQPSECSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 53 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(9H-Carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide (CAS 304893-92-3): Compound Identity and Procurement-Relevant Physicochemical Profile


3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide (CAS 304893-92-3; molecular formula C₂₆H₂₁N₃O; MW 391.47 g/mol) is a fully aromatic carbazole-acylhydrazone conjugate that bridges an unsubstituted 9H-carbazole donor to a naphthalene-1-carbaldehyde acceptor via a propanehydrazide linker bearing a defined (E)-configuration hydrazone . It is catalogued as a screening compound by Sigma-Aldrich (AldrichCPR R470619, part of a collection of rare and unique chemicals supplied without vendor-collected analytical data) [1] and by ChemDiv (Compound ID 1637-0025, available in 53 mg quantity) . The compound belongs to the carbazole-acylhydrazone class, members of which have been reported to exhibit cytotoxic [2], phosphatase-inhibitory [3], and luminescence [4] properties. However, published direct experimental biological or photophysical data specifically for this exact compound remain extremely limited; the procurement value derives principally from its distinct computed physicochemical signature (logP 6.285, logD 6.284, polar surface area 36.0 Ų) that differentiates it from more polar or partially saturated analogs.

Why Generic Substitution of 3-(9H-Carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide with In-Class Analogs Is Unsupported by Data


Carbazole-acylhydrazone derivatives are not interchangeable procurement choices. Small structural modifications—aromaticity of the carbazole core (fully aromatic vs. tetrahydro), naphthalene substitution position (1-yl vs. 2-yl vs. 2-hydroxy-1-yl), and the presence or absence of halogen substituents—produce large shifts in logP, logD, polar surface area, and hydrogen-bonding capacity that directly govern membrane permeability, target engagement, and solubility . For example, the tetrahydrocarbazole analog (CAS 518019-46-0; C₂₆H₂₅N₃O; MW 395.5) bears four additional hydrogen atoms, losing the planar aromatic conjugation of the target compound and gaining molecular flexibility ; the 2-hydroxynaphthalen-1-yl analog (CAS 364054-32-0; C₂₆H₂₁N₃O₂; MW 407.47) introduces an H-bond donor that reduces logP and increases PSA ; and the 3,6-diiodo analog (C₂₆H₁₉I₂N₃O; MW 643.3) nearly doubles molecular weight and adds heavy-atom effects that alter both photophysics and pharmacokinetics . A published crystal structure of the closely related 4-chloro-benzylidene analog (C₂₂H₁₈ClN₃O) confirms that the carbazole-hydrazone scaffold engages in specific N–H···O and C–H···π intermolecular interactions [1], meaning even a single substituent change can reorder solid-state packing, solubility, and target-binding geometry. Without head-to-head comparative data, substituting any of these analogs for the target compound conflates fundamentally different chemical entities.

Quantitative Product-Specific Evidence Guide: 3-(9H-Carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide vs. Closest Analogs


Computed logP and logD Differentiate the Target Compound from the Parent Carbazole Scaffold and Hydroxy-Substituted Naphthalene Analogs

The target compound possesses a computed logP of 6.285 and logD of 6.284, as reported in the ChemDiv compound record . For comparison, unsubstituted 9H-carbazole has an experimental logP of approximately 3.72 [1] and a computed ACD/LogP of 3.72 . The combination of the N-propanehydrazide linker and the naphthalene-1-ylmethylidene cap raises logP by approximately 2.5 log units relative to the parent carbazole. The 2-hydroxynaphthalen-1-yl analog (CAS 364054-32-0; C₂₆H₂₁N₃O₂; MW 407.47) adds a phenolic –OH group, which introduces an additional hydrogen-bond donor and is expected to reduce logP and increase aqueous solubility (logSw) relative to the target compound, though exact computed values for this comparator are not publicly catalogued .

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) of 36.0 Ų Positions the Target Compound Favorably for CNS Drug-Likeness vs. Hydroxy- and Tetrahydro-Analogs

The ChemDiv compound record lists a computed polar surface area (PSA) of 36.023 Ų for the target compound . This value falls well below the empirical threshold of <90 Ų (and more stringently <60–70 Ų) associated with passive blood-brain barrier penetration [1]. In contrast, the 2-hydroxynaphthalen-1-yl analog contains an additional –OH group that increases the hydrogen-bond donor count from 1 to 2 and necessarily raises the PSA (exact value not published), while the tetrahydrocarbazole analog (CAS 518019-46-0) retains the same HBD/HBA counts but replaces the rigid planar carbazole with a flexible, non-planar tetrahydro system that alters the spatial distribution of polar surface area and may affect passive permeability kinetics differently .

CNS drug-likeness Blood-brain barrier penetration Polar surface area

Crystal Structure of the 4-Chloro-Benzylidene Analog Confirms Carbazole Planarity and Intermolecular H-Bonding Network Relevant to the Target Scaffold

The crystal structure of 3-(9H-carbazol-9-yl)-N'-[(E)-4-chloro-benzylidene]propanehydrazide (C₂₂H₁₈ClN₃O; the closest analog with a published single-crystal X-ray structure) was determined by Akkurt et al. (2015) [1]. The carbazole ring system is essentially planar (r.m.s. deviation = 0.003 Å) and forms a dihedral angle of 9.01(8)° with the plane of the chloro-phenyl ring. In the crystal lattice, molecules are linked into centrosymmetric R₂²(8) dimers via pairs of N–H···O interactions, further organized into a three-dimensional network by C–H···π interactions, with dimers arranged in layers parallel to (010). The target compound, bearing a naphthalen-1-yl ring in place of the 4-chlorophenyl ring, is expected to exhibit analogous N–H···O dimerization but with a larger aryl-hydrazone dihedral angle and potentially stronger π–π stacking due to the extended naphthalene surface [1].

Solid-state structure Crystallography Hydrogen bonding

Carbazole-Acylhydrazone Class-Level Cytotoxic Activity Against 7901 and A875 Cancer Cell Lines Provides a Benchmark for Anticancer Screening Prioritization

Gao et al. (2023) evaluated a series of structurally diverse carbazole derivatives—including carbazole amides, hydrazides, and hydrazones—for in vitro cytotoxicity against 7901 (gastric adenocarcinoma), A875 (human melanoma), and MARC145 (African green monkey kidney) cell lines [1]. The most potent compound in that series, 14a, exhibited IC₅₀ values of 11.8 ± 1.26 μM (7901) and 9.77 ± 8.32 μM (A875). While the target compound was not included in this specific study, it shares the carbazole-acylhydrazone pharmacophore and the (E)-configured hydrazone linkage. In contrast, hydrazide-integrated carbazoles reported by Krishnan et al. (2019) showed IC₅₀ values of 3.42 ± 0.41 μM against AsPC1 pancreatic cancer cells, suggesting that the hydrazide-to-hydrazone condensation can modulate cytotoxic potency [2]. The target compound, lacking electron-withdrawing substituents on the naphthalene ring, is predicted to show intermediate potency.

Cytotoxicity Anticancer screening Carbazole hydrazones

Cdc25B/PTP1B Dual Phosphatase Inhibitory Activity of a Structurally Related Carbazole-Naphthalene Acylhydrazone Establishes a Target-Class Precedent

Li Yingjun et al. (2019) synthesized a series of novel acylhydrazone derivatives containing a carbazole moiety and evaluated their inhibitory activity against the dual-specificity phosphatase Cdc25B and protein tyrosine phosphatase PTP1B [1]. Compound 6g — 4-((carbazol-9-yl)methyl),N'-(2-hydroxy-1-naphthalenylmethylene)benzoyl hydrazide — displayed the highest dual inhibitory activity with IC₅₀ values of 2.16 ± 0.38 μg/mL (Cdc25B) and 1.06 ± 0.23 μg/mL (PTP1B). The target compound differs from 6g in two key respects: (a) the naphthalene ring is unsubstituted (no 2-OH group), and (b) the linker is a direct propanehydrazide rather than a benzoyl hydrazide with a methylene spacer. The absence of the 2-OH group in the target compound eliminates a hydrogen-bond donor that molecular docking suggested participates in interactions with the enzyme active site [1], potentially reducing phosphatase inhibitory potency but simultaneously improving membrane permeability.

Cdc25B inhibition PTP1B inhibition Phosphatase inhibitors

Structural Differentiation: Fully Aromatic Carbazole and Unsubstituted Naphthalene-1-Carbaldehyde Distinguish the Target from Tetrahydro and Hydroxy Analogs

At the structural level, the target compound is defined by three features not simultaneously present in any single close analog: (i) a fully aromatic 9H-carbazole (not 1,2,3,4-tetrahydro), preserving the extended π-conjugation and planar geometry of the tricyclic system; (ii) an unsubstituted naphthalen-1-ylmethylidene cap (not 2-hydroxy, not 2-yl); and (iii) an (E)-configured hydrazone . The tetrahydro analog (CAS 518019-46-0; C₂₆H₂₅N₃O; MW 395.5) replaces the aromatic carbazole with a partially saturated system, adding 4 Da, losing planarity, and shifting from a UV-active chromophore to a non-conjugated bicyclic amine . The 2-hydroxynaphthalen-1-yl analog (CAS 364054-32-0; C₂₆H₂₁N₃O₂; MW 407.47) adds a phenolic –OH that introduces an additional H-bond donor, increasing PSA and reducing logP while enabling metal-chelation functionality absent in the target compound . The 3,6-diiodo analog (C₂₆H₁₉I₂N₃O; MW 643.3) adds 252 Da via heavy halogen atoms, introducing heavy-atom effects on fluorescence quantum yield and spin-orbit coupling .

Structural differentiation Carbazole aromaticity Naphthalene substitution

Best-Fit Research and Industrial Application Scenarios for 3-(9H-Carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide (CAS 304893-92-3)


CNS-Oriented High-Throughput Screening Library Enrichment Based on Favorable logP and PSA Profile

With a computed logP of 6.285 and PSA of 36.0 Ų—both well within established CNS drug-likeness guidelines—the target compound is a strong candidate for inclusion in CNS-focused high-throughput screening (HTS) libraries where passive blood-brain barrier penetration is a desired property . Its single H-bond donor and three H-bond acceptors place it within the parameter space associated with orally bioavailable CNS drugs [1]. Procurement for this purpose is justified over the 2-hydroxynaphthalen-1-yl analog (HBD = 2, higher PSA) and the tetrahydro analog (non-planar, altered chromophore) when the screening objective is to identify brain-penetrant hit compounds from a carbazole-hydrazone chemotype.

Carbazole-Acylhydrazone Structure-Activity Relationship (SAR) Expansion Around the Naphthalene Substituent

For medicinal chemistry teams investigating carbazole-acylhydrazone SAR, the target compound fills a specific and vacant position in the substituent matrix: unsubstituted naphthalene-1-carbaldehyde combined with fully aromatic carbazole. Published SAR studies on related series have mapped the effects of 2-hydroxy [2], 4-chloro [3], and various benzaldehyde-derived substituents [4] on cytotoxic and phosphatase-inhibitory activities, but the unsubstituted naphthalen-1-yl variant has not been explicitly profiled. Procuring this compound enables completion of the SAR landscape, particularly to deconvolute the contribution of the naphthalene ring's extended π-surface from the electronic effects of hydroxy or halogen substituents.

Fluorescence Probe Development Leveraging the Carbazole-Naphthalene Donor-Acceptor Architecture

The combination of an electron-rich carbazole donor and a naphthalene acceptor linked through a conjugated hydrazone bridge creates an intramolecular charge-transfer (ICT) architecture analogous to carbazolyl diacylhydrazone Schiff-bases shown to exhibit tunable luminescence properties [5]. The fully aromatic carbazole in the target compound, unlike the tetrahydro analog, preserves the extended π-conjugation necessary for fluorescence. This compound is suitable for procurement by laboratories developing fluorescent sensors, mechanofluorochromic materials, or bioimaging probes where the carbazole-naphthalene ICT motif is of interest, particularly given recent demonstrations of related carbazole-naphthoyl hydrazone conjugates as stimuli-responsive smart materials [6].

Computational Chemistry Validation Set for logP/logD Prediction Models on Extended Aromatic Hydrazones

The ChemDiv-computed logP (6.285), logD (6.284), and logSw (–7.060) values for this compound, combined with its experimentally verifiable molecular formula (C₂₆H₂₁N₃O) and monoisotopic mass, make it suitable as a validation data point for in silico ADME prediction algorithms applied to large, conjugated hydrazone chemotypes. The exceptionally high logP (~6.3) pushes into a regime where many predictive models exhibit increased error, and experimentally measured logP/logD values for this compound (once determined) would serve as a valuable benchmark for model calibration. Procurement of the compound for experimental logP determination via shake-flask or chromatographic methods directly supports computational tool development.

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